![molecular formula C17H17N3O3S B2809601 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide CAS No. 1020968-06-2](/img/structure/B2809601.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide is a compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The combination of thiazole and pyridine moieties in a single molecule provides multiple reactive sites, making it a versatile scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the attachment of the benzamide group. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the thiazolo[4,5-b]pyridine scaffold . The benzamide group can then be introduced through a coupling reaction with 3,4-dimethoxybenzoic acid under appropriate conditions.
Chemical Reactions Analysis
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the reactive sites on the thiazole and pyridine rings.
Coupling Reactions: The benzamide group can be introduced through coupling reactions with appropriate reagents and catalysts.
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential pharmacological activities.
Biology: The compound has been studied for its antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is being explored as a potential drug candidate for various diseases due to its ability to interact with multiple biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine derivatives with high antioxidant and antimicrobial activities .
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: Known for its potent PI3K inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxybenzamide group, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's structure, biological activity, mechanisms of action, and relevant research findings.
Compound Structure
The compound features a benzamide core with two methoxy groups at the 3 and 4 positions of the benzene ring. It is linked to a 5,7-dimethylthiazolo[4,5-b]pyridine moiety. This unique structure contributes to its biological properties and potential pharmacological applications.
Structural Feature | Description |
---|---|
Benzamide Group | Central structure with carbonyl and nitrogen linkage |
Methoxy Groups | Substituents that enhance lipophilicity |
Thiazolo-Pyridine Moiety | Fused ring system contributing to biological activity |
Inhibition of NF-κB Pathway
Research indicates that this compound may inhibit the NF-κB pathway , which plays a crucial role in inflammatory responses. The compound is believed to target upstream components of this pathway, preventing the activation of NF-κB and thereby reducing inflammation. However, the precise molecular interactions remain under investigation.
Antioxidant and Antitumor Properties
Preliminary studies suggest that this compound exhibits antioxidant and antitumor activities. Thiazolo[4,5-b]pyridines have been associated with various pharmacological effects, including:
- Antioxidant Activity : Neutralizing free radicals and reducing oxidative stress.
- Antitumor Activity : Potentially inhibiting cancer cell proliferation through various mechanisms.
The exact mechanism by which this compound exerts its biological effects is still being elucidated. Some proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : By blocking the NF-κB pathway.
- Modulation of Cell Signaling Pathways : Interfering with pathways critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative damage in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Study on Anti-inflammatory Effects :
- Researchers found that derivatives of thiazolo-pyridines significantly reduced inflammation markers in vitro.
- The compound's ability to inhibit NF-κB activation was highlighted as a key mechanism.
-
Antitumor Activity Assessment :
- In cell line studies, similar compounds demonstrated cytotoxic effects against various cancer types.
- The ability to induce apoptosis in cancer cells was noted as a promising therapeutic avenue.
- Quantitative Structure–Activity Relationship (QSAR) Studies :
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-9-7-10(2)18-15-14(9)24-17(19-15)20-16(21)11-5-6-12(22-3)13(8-11)23-4/h5-8H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGECJVORMRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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